molecular formula C16H13F3N4O B11473016 5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11473016
M. Wt: 334.30 g/mol
InChI Key: UXLMYRNYNPNTTR-UHFFFAOYSA-N
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Description

5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 5-methylpyridin-2-amine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the selection of solvents and reaction conditions is crucial to minimize by-products and ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one exhibits unique properties due to its imidazole ring structure.

Properties

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-[(5-methylpyridin-2-yl)amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

InChI

InChI=1S/C16H13F3N4O/c1-10-7-8-12(20-9-10)22-15(16(17,18)19)14(24)21-13(23-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,21,23,24)

InChI Key

UXLMYRNYNPNTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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